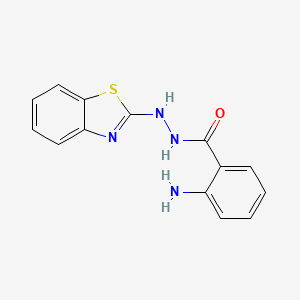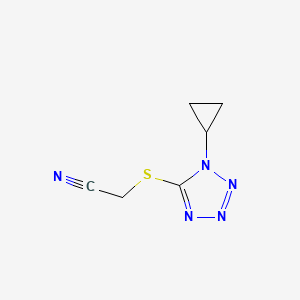
4-Benzoyl-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-1H-imidazol-5-amine is a heterocyclic compound featuring an imidazole ring substituted with a benzoyl group at the 4-position and an amine group at the 5-position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-1H-imidazol-5-amine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve multicomponent reactions. For example, the condensation of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst can yield highly substituted imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-1H-imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4,5-diones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: Imidazole-4,5-diones.
Reduction: Hydroxy-imidazole derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
4-Benzoyl-1H-imidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of functional materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl group enhances its binding affinity to these targets, while the imidazole ring facilitates interactions with active sites. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
1-Benzoyl-1H-imidazole: Lacks the amine group at the 5-position.
4-Benzoyl-1H-imidazole-5-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
4-Benzoyl-1H-imidazole-5-thiol: Features a thiol group at the 5-position.
Uniqueness: 4-Benzoyl-1H-imidazol-5-amine is unique due to the presence of both the benzoyl and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
(4-amino-1H-imidazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C10H9N3O/c11-10-8(12-6-13-10)9(14)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,13) |
InChI Key |
GAEJFSSGNUZDID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)




![6-Bromoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14913198.png)
![Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate](/img/structure/B14913206.png)

